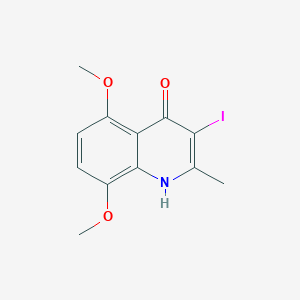![molecular formula C7H10F3NO B13003373 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 1240525-82-9](/img/structure/B13003373.png)
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-ol typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe azabicyclo structure is then formed via intramolecular cyclization reactions, often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce different alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azabicyclo structure provides rigidity, which can influence the binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: Similar bicyclic structure but lacks the trifluoromethyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Contains a ketone group instead of an alcohol.
8-Acetylamino-p-menth-6-en-2-one: Features a different bicyclic core and functional groups.
Uniqueness
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles .
Eigenschaften
CAS-Nummer |
1240525-82-9 |
|---|---|
Molekularformel |
C7H10F3NO |
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-1-5(6)3-11-2-4/h4-5,11-12H,1-3H2 |
InChI-Schlüssel |
KCXJTFQFEKXYHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1C2(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
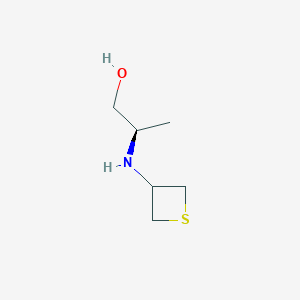
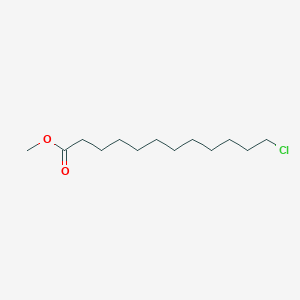
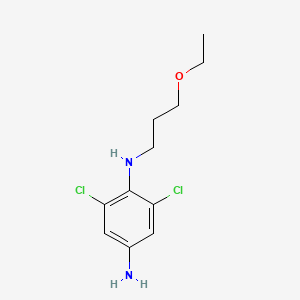

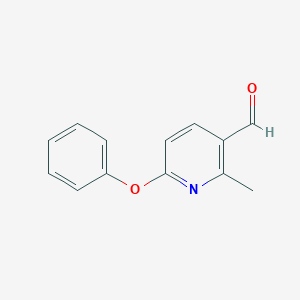
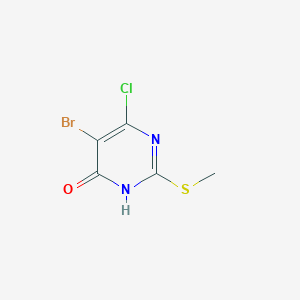

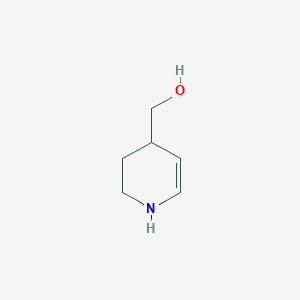
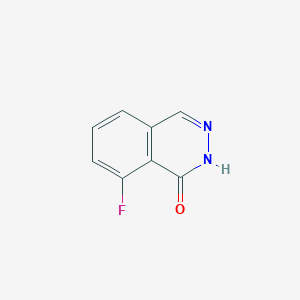
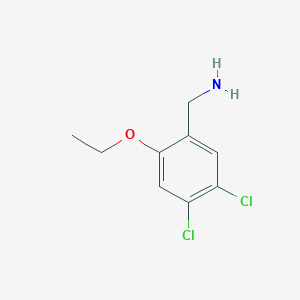
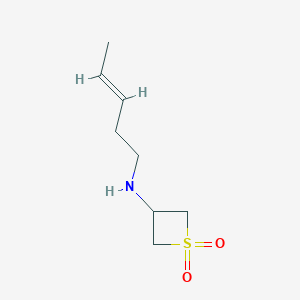
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
